molecular formula C7H11FO2 B1459090 2-Cyclopentyl-2-fluoroacetic acid CAS No. 1537671-69-4

2-Cyclopentyl-2-fluoroacetic acid

Cat. No. B1459090
CAS RN: 1537671-69-4
M. Wt: 146.16 g/mol
InChI Key: YAVQIHQJYSZZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-2-fluoroacetic acid (2-CPA) is an organic acid that has been used in a variety of laboratory experiments and applications. It is a relatively new compound and has been found to be useful in a variety of biochemical and physiological experiments.

Scientific Research Applications

2-Cyclopentyl-2-fluoroacetic acid has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as 2-fluoropropionic acid and 2-fluoro-3-methylbutanoic acid. It has also been used in the synthesis of a variety of peptide-based drugs, such as somatostatin analogues and angiotensin-converting enzyme inhibitors. Additionally, this compound has been used in the synthesis of a variety of compounds used in the treatment of cancer, such as 2-fluoropropionic acid and 2-fluoro-3-methylbutanoic acid.

Mechanism of Action

2-Cyclopentyl-2-fluoroacetic acid is believed to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of a number of drugs, including warfarin and phenytoin. By inhibiting this enzyme, this compound can reduce the metabolism of these drugs, resulting in an increase in their therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450 2C9, which can result in an increase in the therapeutic effects of certain drugs. Additionally, this compound has been found to inhibit the enzyme phospholipase A2, which can result in an inhibition of the release of inflammatory mediators, such as prostaglandins and leukotrienes. This can result in an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

The use of 2-Cyclopentyl-2-fluoroacetic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, there are also a number of limitations to its use. It is a relatively new compound and there is limited information available on its safety and toxicity. Additionally, it is a relatively strong acid and can cause damage to laboratory equipment if not handled properly.

Future Directions

There are a number of potential future directions for the use of 2-Cyclopentyl-2-fluoroacetic acid. It could be further studied to determine its potential therapeutic applications, such as in the treatment of cancer or other diseases. Additionally, it could be studied further to determine its potential use in the synthesis of other compounds, such as peptide-based drugs. Furthermore, it could be studied further to determine its potential use in the synthesis of other compounds used in the treatment of various diseases. Finally, it could be studied further to determine its potential use in the synthesis of other compounds used in the treatment of various diseases.

properties

IUPAC Name

2-cyclopentyl-2-fluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVQIHQJYSZZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2-fluoroacetic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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